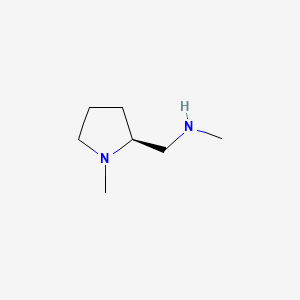

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGHQPQYMACYDU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666069 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175417-85-3 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

An In-depth Technical Guide to the

Abstract

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a chiral diamine featuring a substituted pyrrolidine core, is a valuable building block in contemporary medicinal chemistry.[1] Its structural similarity to bioactive natural products, such as nicotine, makes it a key intermediate for the development of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[2][3] This guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of this compound, commencing from the readily available and inexpensive chiral precursor, L-proline. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. We present a robust, multi-step pathway involving esterification, N-methylation, amidation, and final reduction, complete with detailed protocols, characterization data, and safety considerations.

Retrosynthetic Analysis and Strategic Rationale

The key challenge in synthesizing the target molecule is the precise installation of the (S)-stereocenter. A retrosynthetic analysis logically points to L-proline as the ideal starting material, as its inherent chirality can be preserved throughout the synthetic sequence.

The primary disconnection strategy involves breaking the two C-N bonds formed during the synthesis: the exocyclic secondary amine and the endocyclic tertiary amine. A more practical approach, however, is to build the side chain from the C2 carboxylate group of the proline ring.

dot

Caption: Retrosynthetic pathway for the target molecule from L-proline.

This chosen pathway is advantageous for several reasons:

-

Stereochemical Integrity: It leverages a natural chiral pool starting material, avoiding complex asymmetric induction steps.[4]

-

Cost-Effectiveness: L-proline is a commercially abundant and inexpensive amino acid.

-

Robust Transformations: The synthesis relies on well-established, high-yielding reactions such as esterification, reductive amination, and amide reduction.

Detailed Synthetic Pathway and Methodologies

The synthesis is executed in four primary stages. Each step is designed to be self-validating through straightforward purification and characterization, ensuring high purity of the final product.

Stage 1: Esterification of L-Proline

The initial step protects the carboxylic acid moiety as a methyl ester, which prevents unwanted side reactions and activates the carboxyl group for subsequent amidation. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation.

Experimental Protocol: Synthesis of (S)-Methyl pyrrolidine-2-carboxylate hydrochloride

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add methanol (250 mL).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the methanol over 30 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, add L-proline (1.0 eq.) portion-wise to the stirred solution.

-

Reflux: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid, L-proline methyl ester hydrochloride, can be triturated with cold diethyl ether, filtered, and dried under vacuum. It is often of sufficient purity to proceed to the next step without further purification.[5]

Stage 2: N-Methylation via Eschweiler-Clarke Reaction

This step introduces the methyl group onto the pyrrolidine ring's nitrogen. The Eschweiler-Clarke reaction is a superior method for this transformation as it is high-yielding, avoids the use of hazardous alkyl halides, and prevents over-alkylation.[2][6]

Experimental Protocol: Synthesis of (S)-Methyl 1-methylpyrrolidine-2-carboxylate

-

Setup: In a 250 mL round-bottom flask, dissolve the L-proline methyl ester hydrochloride (1.0 eq.) from the previous step in 90% formic acid (3.0 eq.).

-

Reagent Addition: Add 37% aqueous formaldehyde solution (2.5 eq.) to the mixture.

-

Reaction: Heat the reaction mixture on a steam bath or in an oil bath at 80-90 °C for 8-10 hours. Gas evolution (CO₂) will be observed.

-

Work-up: Cool the mixture and make it strongly alkaline (pH > 10) by the slow addition of a saturated potassium hydroxide solution while cooling in an ice bath.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.

dot

Caption: Key mechanism of the Eschweiler-Clarke N-methylation step.

Stage 3: Amidation with Methylamine

The methyl ester is converted into the corresponding N-methylamide. This is a straightforward nucleophilic acyl substitution reaction. Using a commercially available solution of methylamine simplifies the handling of this gaseous reagent.

Experimental Protocol: Synthesis of (S)-N-Methyl-1-methylpyrrolidine-2-carboxamide

-

Setup: In a sealed pressure vessel or a robust, tightly sealed flask, dissolve (S)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq.) in methanol (50 mL).

-

Reagent Addition: Add a 2.0 M solution of methylamine in THF or methanol (3.0 - 5.0 eq.).

-

Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: After the reaction is complete, carefully vent the vessel in a fume hood. Remove the solvent and excess methylamine under reduced pressure.

-

Purification: The resulting crude amide is often a viscous oil or solid and can be purified by silica gel chromatography if necessary, though it is frequently used directly in the next reduction step.

Stage 4: Reduction of Amide to the Target Diamine

The final step is the reduction of the amide carbonyl to a methylene group. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and effectiveness in reducing amides.

Experimental Protocol:

-

Setup: Assemble a dry 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Suspend lithium aluminum hydride (LAH, 2.0-2.5 eq.) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Reactant Addition: Dissolve the crude (S)-N-Methyl-1-methylpyrrolidine-2-carboxamide (1.0 eq.) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the amide solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.

-

Work-up (Fieser Method): Cool the reaction flask to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The final product, a colorless to pale yellow liquid, is purified by fractional distillation under vacuum.

Product Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid[7] |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [8] |

| Boiling Point | ~60-65 °C at reduced pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.9-3.1 (m, 1H), 2.45 (s, 3H, N-CH₃), 2.30 (s, 3H, N-CH₃), 2.1-2.4 (m, 3H), 1.6-1.9 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~67.0, 58.0, 57.5, 41.0, 36.5, 30.0, 22.5 |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 84 (100), 70 |

| Optical Rotation [α]D | Specific rotation value should be measured and compared to literature for enantiomeric purity. |

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure present several hazards:

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE (gloves, goggles, lab coat).

-

Formic Acid & Formaldehyde: Corrosive and toxic. Formaldehyde is a known carcinogen.[9] All handling should be within a fume hood.

-

Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, producing flammable hydrogen gas. Must be handled under strictly anhydrous conditions and an inert atmosphere. The quenching procedure must be performed with extreme care, especially on a large scale.

-

Methylamine: A flammable and corrosive gas. Using commercially prepared solutions minimizes exposure risk.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

References

- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/26/11/3371]

- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851448/]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6636]

- Recent Advances in the Synthesis of Nicotine and Its Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- Synthesis of N-Methyl Secondary Amines. (Source: University of Wisconsin-Whitewater) [URL: https://www.academia.edu/1004183/Synthesis_of_N_Methyl_Secondary_Amines]

- Organic Syntheses Procedure. (Source: Organic Syntheses) [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0274]

- Synthetic Analogues of Nicotine. III. (Source: Acta Chemica Scandinavica) [URL: https://actachemscand.org/articles/17/1718.pdf]

- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. (Source: BIOSYNCE) [URL: https://www.biosynce.com/product/s-1-methylpyrrolidin-2-yl-methanamine-cas-66411-54-9-p1041.html]

- Reductive Amination, and How It Works. (Source: Master Organic Chemistry) [URL: https://www.masterorganicchemistry.

- (S)-(1-Methylpyrrolidin-2-yl)methanamine. (Source: ChemScene) [URL: https://www.chemscene.com/products/S-1-Methylpyrrolidin-2-yl-methanamine-66411-54-9.html]

- 1-Methylpyrrolidine-2-methylamine. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117300]

- (S)-N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride. (Source: BLD Pharm) [URL: https://www.bldpharm.com/products/1315000-89-5.html]

- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/257805177_Reductive_amination_of_aldehydes_and_ketones_to_their_corresponding_amines_with_N-methylpyrrolidine_zinc_borohydride]

- L-Proline, 2-methyl-. (Source: Organic Syntheses) [URL: http://www.orgsyn.org/demo.aspx?prep=cv9p0614]

- N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine | 23210-47-1. (Source: Benchchem) [URL: https://www.benchchem.com/product/b5722]

- (S)-(1-Methylpyrrolidin-2-yl)methanamine. (Source: BLDpharm) [URL: https://www.bldpharm.com/products/66411-54-9.html]

- Synthesis of L-proline, methyl ester. (Source: PrepChem.com) [URL: https://www.prepchem.com/synthesis-of-l-proline-methyl-ester]

- A kind of synthetic method of L prolineamides. (Source: Google Patents) [URL: https://patents.google.

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. scispace.com [scispace.com]

- 7. biosynce.com [biosynce.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

A Comprehensive Technical Guide to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine (CAS: 66411-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Pyrrolidine Building Block

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, with the CAS number 66411-54-9, is a chiral diamine belonging to the pyrrolidine class of organic compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs due to its unique structural and chemical properties.[1] The specific stereochemistry at the 2-position, designated as (S), makes this molecule a valuable chiral building block for the asymmetric synthesis of complex molecular targets, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity and selectivity. This guide provides an in-depth overview of its synthesis, characterization, applications, and safe handling, tailored for professionals in chemical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 66411-54-9 | [2] |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless liquid or solid with a weak amine odor | [3] |

| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 32.7 ± 13.6 °C | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

| Storage Temperature | Refrigerator | [4] |

Stereoselective Synthesis: A Pathway from (S)-Proline

The synthesis of enantiomerically pure this compound is paramount to its application as a chiral building block. A common and effective strategy is to start from a readily available chiral precursor, such as the amino acid (S)-proline, to ensure the desired stereochemistry is maintained throughout the synthesis. A plausible and efficient synthetic route involves the conversion of (S)-proline to (S)-1-methylpyrrolidine-2-carboxamide, followed by reduction.

Diagram: Synthetic Pathway from (S)-Proline

Caption: Proposed synthetic route from (S)-proline.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, based on established chemical transformations of proline derivatives.

Part 1: Synthesis of (S)-1-Methylpyrrolidine-2-carboxamide

-

N-Methylation of (S)-Proline: To a solution of (S)-proline in a suitable solvent such as methanol, add a base like potassium carbonate. Subsequently, add methyl iodide dropwise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After an aqueous workup and extraction, the resulting (S)-1-methylproline is isolated.

-

Amidation: The crude (S)-1-methylproline is then converted to its acid chloride by reacting with thionyl chloride in an inert solvent like dichloromethane at 0°C. The resulting acid chloride is then carefully added to a solution of ammonia in an appropriate solvent to form (S)-1-methylpyrrolidine-2-carboxamide. The product can be purified by crystallization or column chromatography.

Part 2: Reduction to this compound

-

LAH Reduction: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared.[4]

-

A solution of (S)-1-methylpyrrolidine-2-carboxamide in anhydrous THF is added dropwise to the LAH suspension at 0°C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the amide.[6] The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to 0°C and the excess LAH is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate of aluminum salts is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals corresponding to the N-methyl groups, the methylene protons of the pyrrolidine ring, and the methanamine protons. The diastereotopic nature of the protons on the pyrrolidine ring would likely result in complex splitting patterns.

-

¹³C NMR: The spectrum would show distinct signals for the two N-methyl carbons, the carbons of the pyrrolidine ring, and the methylene carbon of the methanamine group. The chemical shifts would be characteristic of a saturated heterocyclic amine.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound. Common fragmentation pathways for N-alkylpyrrolidines involve the loss of the N-alkyl group and cleavage of the pyrrolidine ring.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of the synthesized compound, chiral HPLC is the method of choice.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Chiral HPLC Method Development:

-

Column Selection: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is often a good starting point for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve the best resolution.

-

Detection: A UV detector is commonly used for detection. If the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary.[9]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary role is to introduce a specific chiral center, which is often a key determinant of a drug's efficacy and safety profile.

Synthesis of PET Ligands: The Case of Raclopride

A significant application of structurally similar chiral pyrrolidine derivatives is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging. For instance, a close analog, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is a key precursor for the synthesis of [¹¹C]Raclopride, a selective dopamine D₂ receptor antagonist used in neuroscience research and for the diagnosis of movement disorders.[6][10]

Diagram: Role in Raclopride Synthesis

Caption: Application as a key building block in PET ligand synthesis.

In this synthesis, the chiral amine is coupled with a substituted benzoic acid derivative to form an amide bond. The resulting precursor is then radiolabeled with carbon-11. The stereochemistry of the pyrrolidine derivative is crucial for the high affinity and selectivity of Raclopride for the D₂ receptor.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be considered as a guideline.

Hazard Identification

-

Flammability: Flammable liquid and vapor.[11]

-

Corrosivity: Causes severe skin burns and eye damage.[11]

-

Toxicity: May be harmful if swallowed or in contact with skin.[12]

-

Irritation: May cause respiratory irritation.[13]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Use only non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Recommended storage is in a refrigerator.[4]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting.[11]

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Its stereoselective synthesis, typically originating from (S)-proline, ensures the introduction of a specific stereocenter, which is often critical for the desired biological activity of the target molecule. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Krasikova, R. N., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022, 27(19), 6263.

- SAFETY DATA SHEET. 2-(Aminomethyl)-1-ethylpyrrolidine.

- Fei, X., et al. An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Journal of Labelled Compounds and Radiopharmaceuticals2004, 47(12), 899-905.

- Zuev, D. S., et al. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 11999, 1751-1756.

-

BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Available from: [Link]

- Kiral, O., et al. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society2013, 78(9), 1279-1290.

-

Use of Blue Agar CAS Assay for Siderophore Detection. American Society for Microbiology. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Organic Syntheses. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. Available from: [Link]

- TCI EUROPE N.V. (S)-(-)

- Singh, S., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences2007, 69(3), 428.

- Sigma-Aldrich. SAFETY DATA SHEET. 1-methylpyrrolidine.

- Chemetall GmbH. US20090140201A1 - Solutions of lithium aluminium hydride. 04-Jun-2009.

- Sigma-Aldrich. SAFETY DATA SHEET. (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.

- Ali, I., et al. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples.

- Sardella, R., et al. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology2023, 2623, 215-242.

-

Mayr's Database of Reactivity Parameters. Molecule (S)-pyrrolidin-2-ylmethanamine. Available from: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

- Nikolova, P., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry2019, 57(10), 795-803.

- BenchChem. Applications of Chiral Pyrrolidine Derivatives in Pharmaceutical R&D. 07-Jan-2026.

- Lab Alley.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- Wang, Y., et al. Experimental study on distillation and purification of reclaimed NMP. IOP Conference Series: Earth and Environmental Science2021, 781(4), 042044.

- Fleck, T. J., et al. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry2003, 68(25), 9612-9617.

-

PrepChem.com. Synthesis of N-methylpyrrolidine. Available from: [Link]

-

Request PDF. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Available from: [Link]

- Lee, D., et al. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences2017, 33(7), 821-824.

- European Patent Office. EP1720833B1 - Method for purifying n-methyl-2-pyrrolidone. 31-Aug-2016.

- Stash, A., et al. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of the American Society for Mass Spectrometry2020, 31(6), 1231-1240.

-

Request PDF. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Available from: [Link]

-

BIOSYNCE. China Pyrrole Manufacturers Suppliers Factory. Available from: [Link]

-

PubChem. 2-Pyrrolidinemethanamine. Available from: [Link]

-

Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S). Available from: [Link]

- Wang, Y., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology2023, 47(8), 785-794.

- Protocols.io. Siderophore Detection assay. 10-Sep-2025.

- Google Patents. CN101973921B - Method for removing methylamine and moisture in N-methyl pyrrolidone.

Sources

- 1. Siderophore Detection assay [protocols.io]

- 2. biosynce.com [biosynce.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral diamine featuring a pyrrolidine ring, a foundational scaffold in a multitude of biologically active compounds.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural motif in numerous natural alkaloids, such as nicotine and hygrine, and is prevalent in a wide array of pharmaceutical drugs.[1] The stereochemistry at the C2 position, along with the specific N-methylation pattern of both the ring and the side-chain amine, imparts distinct physicochemical and pharmacological properties to the molecule. This guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, reactivity, and applications of this compound, with a focus on its relevance in medicinal chemistry and drug discovery.

Physicochemical Properties

General Characteristics

This compound is expected to be a colorless to pale yellow liquid or low-melting solid with a characteristic amine odor, similar to other small alkylamines. It is reported to be sensitive to light and oxygen, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[2]

Tabulated Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | - |

| CAS Number | 175417-85-3 | - |

| Predicted pKa | 10.24 ± 0.40 | Prediction |

| Predicted Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | Prediction (for a close analog)[3] |

| Predicted Density | 0.9 ± 0.1 g/cm³ | Prediction (for a close analog)[3] |

| Predicted Flash Point | 32.7 ± 13.6 °C | Prediction (for a close analog)[3] |

| Solubility | Soluble in water and organic solvents | General property of similar amines[3] |

Note: Some of the data presented are predicted or based on structurally similar compounds due to the limited availability of experimental data for the specific title compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the presence of two amine functional groups: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain.

-

Basicity and Salt Formation: Both nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form salts, such as the commercially available dihydrochloride salt.[2] The predicted pKa of around 10.24 suggests it is a moderately strong base, comparable to other alkylamines.

-

Reactivity of the Secondary Amine: The secondary amine is the more reactive site for electrophilic substitution. It can undergo a variety of reactions common to secondary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

-

Reactivity of the Tertiary Amine: The tertiary amine in the pyrrolidine ring is less reactive towards electrophiles due to steric hindrance. However, it can be oxidized or form quaternary ammonium salts with reactive alkylating agents.

-

Stability: The compound is sensitive to light and oxygen, suggesting that it may be prone to oxidative degradation.[2] It should be stored under an inert atmosphere to maintain its purity.

Synthesis and Manufacturing

While a specific, published synthesis for this compound is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for related pyrrolidine derivatives. A common strategy involves the modification of a chiral starting material, such as L-proline, to install the desired functional groups while retaining the (S)-stereochemistry.

Proposed Synthetic Pathway from L-Proline

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol

-

Protection of L-Proline: L-proline is first protected, for instance with a Boc group, to prevent side reactions at the ring nitrogen.

-

Amide Formation: The carboxylic acid of N-Boc-L-proline is converted to an amide by reaction with methylamine, using standard peptide coupling reagents.

-

Reduction: The amide and the Boc-carbonyl group (if a reducing agent like LiAlH₄ is used) are reduced to the corresponding amines. This step would form the N-methylmethanamine side chain.

-

N-Methylation of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is methylated, for example, via the Eschweiler-Clarke reaction using formaldehyde and formic acid.

-

Final Synthesis Step: The final product is obtained. Depending on the exact reagents used in the reduction step, an N-Boc protected intermediate might be formed, which would then require a final deprotection step.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce chirality and conformational rigidity, which are often crucial for selective binding to biological targets.[1] this compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

-

Central Nervous System (CNS) Disorders: The structural similarity of the pyrrolidine ring to endogenous neuromodulators makes it a common feature in CNS-active drugs. Derivatives of this compound could be explored for their activity on various receptors and transporters involved in neurological and psychiatric conditions.

-

Antimicrobial Agents: The pyrrolidine moiety is present in several natural and synthetic antimicrobial compounds. The basic nitrogen atoms of the title compound could interact with microbial targets.

-

Enzyme Inhibitors: The chiral nature and functional groups of this molecule make it an attractive starting point for the design of enzyme inhibitors, where stereospecific interactions are key to potency and selectivity.

Analytical and Spectroscopic Characterization

Proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques would be employed.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for purity assessment and identification. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used for purity determination. Chiral HPLC would be necessary to confirm the enantiomeric purity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of the protons in the molecule. Characteristic signals would include those for the two N-methyl groups, the protons on the pyrrolidine ring, and the methylene protons of the side chain. Protons adjacent to the nitrogen atoms would typically appear in the range of δ 2.2–2.8 ppm.[2]

-

¹³C NMR: Would show distinct signals for each of the seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups and potentially N-H bending vibrations for the secondary amine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ peak at m/z 129.2.[2]

Safety and Handling

Based on the GHS classifications for similar compounds, this compound should be handled with care. It is likely to be a flammable liquid and vapor and may cause severe skin burns and eye damage. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood. As it is reported to be sensitive to light and oxygen, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[2]

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. Its distinct stereochemistry and the presence of two reactive amine centers make it a versatile starting material for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its predicted properties, potential synthetic strategies, and likely applications based on established chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

(S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pyrrolidine. (2023, December 29). In Wikipedia. [Link]

- CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents. (n.d.).

-

Sample COA - Naarini. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

- US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents. (n.d.).

-

IR spectroscopy of N-methylpyrrolidine product in current work (red... | Download Scientific Diagram. (n.d.). Retrieved January 15, 2026, from [Link]

-

Review of pharmaceutical applications of N-methyl-2-pyrrolidone. - Abstract - Europe PMC. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Executive Summary

This document provides a detailed scientific guide on the hypothesized mechanism of action for the novel compound, this compound. Due to a lack of direct empirical data on this specific molecule, this guide synthesizes information from structurally related compounds, primarily the prototypical nicotinic agonist, (S)-nicotine. The core hypothesis is that this compound functions as a ligand for nicotinic acetylcholine receptors (nAChRs). Its structure contains the critical N-methylpyrrolidine moiety, a key pharmacophore for nAChR recognition. The replacement of nicotine's pyridine ring with an N-methyl-methanamine group represents a significant structural modification that is expected to alter its pharmacological profile, including binding affinity, efficacy, and subtype selectivity. This guide elucidates the probable molecular interactions, downstream signaling cascades, and provides a comprehensive framework of experimental protocols required to empirically validate this proposed mechanism.

Introduction: A Structural Analysis

This compound is a chiral small molecule featuring a stereospecific (S)-configuration at the C2 position of the N-methylpyrrolidine ring. This core scaffold is shared with (S)-nicotine, a well-characterized agonist of nAChRs.[1] The defining structural feature of the subject compound is the substitution at this C2 position: a methanamine group, which is further N-methylated.

This structure presents two key pharmacophoric elements essential for interaction with nAChRs:

-

A Cationic Center: The tertiary amine within the pyrrolidine ring is protonated at physiological pH, forming a cationic head. This is known to engage in a cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.[2]

-

A Hydrogen Bond Acceptor: The nitrogen atom of the N-methyl-methanamine side chain can serve as a hydrogen bond acceptor, a crucial feature for agonist activity at nAChRs.[2]

The primary structural divergence from nicotine is the replacement of the electron-deficient pyridine ring with a more flexible and basic N-methyl-methanamine side chain. Research into bioisosteric replacements for nicotine's pyridine ring has shown that this region of the molecule is critical for modulating subtype selectivity and agonist potency.[3][4] Therefore, while the N-methylpyrrolidine core strongly suggests nAChR activity, the novel side chain necessitates a thorough investigation to define its specific pharmacological character.

Part 1: Hypothesized Molecular Target & Mechanism of Action

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most probable molecular target for this compound is the family of nicotinic acetylcholine receptors (nAChRs). nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5][6] They are assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), resulting in a wide range of receptor subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain include α4β2 and α7.[7]

Activation of nAChRs by an agonist, such as the endogenous neurotransmitter acetylcholine or an exogenous ligand like nicotine, induces a conformational change that opens a central, non-selective cation channel.[5][8] This allows the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the cell membrane and the initiation of downstream cellular signaling.[8]

Predicted Binding Interactions and Structure-Activity Relationship (SAR)

The binding of agonists to nAChRs occurs at the interface between subunits. The interaction is governed by a specific set of molecular contacts.

-

Cation-π Interaction: As mentioned, the protonated nitrogen of the pyrrolidine ring is predicted to form a strong cation-π bond with the indole ring of a conserved tryptophan residue (TrpB) on the α subunit. This interaction is a primary anchor for nicotinic ligands.[2]

-

Hydrogen Bonding:

-

The proton on the cationic pyrrolidine nitrogen likely forms a hydrogen bond with the backbone carbonyl of the same TrpB residue.[2]

-

The nitrogen of the side chain is hypothesized to act as a hydrogen bond acceptor, interacting with the backbone NH of a residue on the complementary subunit of the binding pocket (e.g., β2L119 in the α4β2 receptor).[2] This interaction is critical for stabilizing the active conformation of the receptor.

-

The replacement of the rigid, aromatic pyridine ring of nicotine with the flexible N-methyl-methanamine group in the title compound is the most significant structural change. This modification will likely have several consequences:

-

Conformational Flexibility: The increased flexibility of the side chain may allow for different binding poses within the receptor pocket compared to nicotine, potentially altering subtype selectivity.

-

Basicity and Hydrogen Bonding: The aliphatic amine in the side chain is more basic than the pyridine nitrogen. This could influence the strength and geometry of the critical hydrogen bond, thereby affecting agonist efficacy (i.e., the ability to open the channel upon binding).

-

Steric Effects: The N-methyl group on the side chain introduces additional steric bulk, which could either enhance or hinder binding depending on the specific topology of the nAChR subtype's binding pocket. Studies involving methylation of nicotine's pyrrolidine ring have shown that even small steric changes can significantly impact receptor interaction.[7][9]

Downstream Signaling Pathways

Upon binding and activation of nAChRs, the primary event is ion influx. This triggers a cascade of downstream events that constitute the compound's ultimate mechanism of action.

Caption: Hypothesized presynaptic nAChR activation and neurotransmitter release.

The influx of Ca²⁺ through both the nAChR channel itself and subsequently activated voltage-gated calcium channels is a critical second messenger. This increase in intracellular Ca²⁺ concentration directly triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of various neurotransmitters, including:

-

Dopamine: Particularly in the mesolimbic pathway, enhancing reward and motivation.[10]

-

Acetylcholine: Leading to further cholinergic stimulation.[5]

-

Glutamate, GABA, Norepinephrine, and Serotonin: Modulating a wide range of cognitive and physiological processes.[10]

Part 2: Proposed Experimental Validation Workflow

Caption: A logical workflow for validating the compound's mechanism of action.

Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for major nAChR subtypes (e.g., α4β2, α7).

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4 and β2 subunits) or homogenized rat brain tissue. Prepare membrane fractions via differential centrifugation.

-

Competitive Binding: Incubate the membrane preparations with a known concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: Allow the reaction to reach equilibrium. Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

Objective: To determine if the compound is an agonist, partial agonist, or antagonist, and to quantify its potency (EC₅₀) and efficacy (Iₘₐₓ).

Methodology:

-

Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis. Microinject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2). Allow 2-5 days for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of acetylcholine (ACh) to establish a maximum control response (Iₘₐₓ for ACh).

-

Dose-Response Curve: After washout, apply increasing concentrations of the test compound and record the peak inward current elicited at each concentration.

-

Data Analysis: Normalize the current responses to the maximum response elicited by a saturating concentration of ACh. Plot the normalized current versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and the Iₘₐₓ relative to ACh.

-

Full Agonist: Iₘₐₓ similar to ACh.

-

Partial Agonist: Iₘₐₓ significantly lower than ACh.

-

Antagonist: No response alone; tested for its ability to inhibit the ACh-evoked response.

-

Data Summary Table (Illustrative)

The data obtained from the proposed experiments can be summarized to build a pharmacological profile.

| Parameter | nAChR Subtype | (S)-Nicotine (Reference) | This compound (Hypothetical Data) |

| Binding Affinity (Kᵢ, nM) | α4β2 | 1 - 5 | 15 - 30 |

| α7 | 100 - 500 | > 1000 | |

| Functional Potency (EC₅₀, µM) | α4β2 | 0.1 - 1 | 5 - 15 |

| α7 | 10 - 50 | > 100 | |

| Efficacy (Iₘₐₓ) | α4β2 | 100% (Full Agonist) | 60% (Partial Agonist) |

| α7 | 100% (Full Agonist) | < 10% (Weak Partial Agonist/Inactive) |

Note: Data for the test compound are hypothetical and for illustrative purposes only.

Conclusion

The structural analogy between this compound and (S)-nicotine provides a strong rationale for hypothesizing its mechanism of action as a direct agonist at nicotinic acetylcholine receptors. It is predicted to engage the conserved nAChR binding pocket via a cation-π interaction and critical hydrogen bonds, leading to channel opening, membrane depolarization, and modulation of neurotransmitter release. However, the replacement of the pyridine ring with an N-methyl-methanamine side chain is a critical modification that likely reduces its affinity and efficacy, potentially rendering it a partial agonist with a distinct subtype selectivity profile compared to nicotine. The experimental workflow detailed herein provides a robust and necessary pathway to empirically test this hypothesis and fully elucidate the pharmacological identity of this novel compound.

References

-

Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]

-

Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology, 49, 57-71. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513-552. [Link]

-

Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]

-

Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1-46. [Link]

-

Kalamida, D., Poulas, K., Fostieri, E., Lagoumintzis, G., & Tzartos, S. J. (2007). Muscle and neuronal nicotinic acetylcholine receptors. Structure, function and pathogenicity. FEBS Journal, 274(15), 3799-3845. [Link]

-

Lester, H. A., Miwa, J. M., & Srinivasan, R. (2012). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 109(30), 12260-12265. [Link]

-

Lin, N. H., He, Y., Anderson, D. J., et al. (1994). Ligands for Brain Cholinergic Channel Receptors: Synthesis and in Vitro Characterization of Novel Isoxazoles and Isothiazoles as Bioisosteric Replacements for the Pyridine Ring in Nicotine. Journal of Medicinal Chemistry, 37(26), 4556-4562. [Link]

-

Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. [Link]

-

Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247-268. [Link]

-

Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). Nicotine binding to brain receptors requires a strong cation-π interaction. Nature, 458(7237), 534–537. [Link]

-

Xing, H., Andrud, K. W., Soti, F., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

-

Zoli, M., Pistillo, F., Gotti, C. (2015). Diversity of native nicotinic acetylcholine receptors. Neuropharmacology, 96(Pt B), 302-311. [Link]

Sources

- 1. prezi.com [prezi.com]

- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic agonist - Wikipedia [en.wikipedia.org]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is a key structural motif in a vast number of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and pharmacological efficacy of molecules.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives. We will delve into their applications as anticancer, antimicrobial, antiviral, and neurological agents, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation.

The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry

The versatility of the pyrrolidine scaffold stems from several key features. Its saturated nature allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and other physicochemical properties critical for drug development.[4] The synthesis of pyrrolidine derivatives is well-established, with common strategies involving the functionalization of readily available precursors like proline and 4-hydroxyproline, or the cyclization of acyclic compounds.[5][6]

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[1][7] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cell proliferation, and targeting of specific cancer-related biomarkers.[8][9]

Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation

A primary mechanism by which pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] Many derivatives have been shown to modulate the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[9] This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to cell death.[9]

Furthermore, certain pyrrolidine derivatives function by inhibiting key enzymes essential for cancer cell growth and survival. For instance, some have been identified as inhibitors of kinases, which are crucial for various physiological processes and are often dysregulated in cancer.[10] Others target enzymes like topoisomerase and aurora A kinase.[8]

Diagram 1: General Workflow for In Vitro Anticancer Activity Screening

Caption: A streamlined workflow for the initial screening and mechanistic evaluation of novel pyrrolidine derivatives for anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.[1]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 |

| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |

| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 |

| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |

| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 |

| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |

Antimicrobial Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][12] Their mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[11]

Mechanism of Action: Targeting Bacterial Enzymes and Cell Integrity

The antibacterial action of certain pyrrolidine derivatives is attributed to their ability to inhibit crucial bacterial enzymes. For example, some 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[3] Other derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible bacterial growth after incubation is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the pyrrolidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Diagram 2: Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: A step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of pyrrolidine derivatives against bacterial strains.

Data Presentation: Antibacterial Activity of Selected Pyrrolidine Derivatives

The following table presents the MIC values of selected pyrrolidine derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 |

| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 |

| Pyrrolidine Chalcones | Mycobacterium tuberculosis | 0.05 |

| Sulfonylamino pyrrolidine | S. aureus | 3.11 |

| Sulfonylamino pyrrolidine | E. coli | 6.58 |

| Sulfonylamino pyrrolidine | P. aeruginosa | 5.82 |

| Pyrrolidine-thiazole | B. cereus | 21.70 |

| Pyrrolidine-thiazole | S. aureus | 30.53 |

Antiviral Activity of Pyrrolidine Derivatives

Pyrrolidine-based compounds have also demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[15][16]

Mechanism of Action: Targeting Viral Enzymes

Many pyrrolidinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By binding to a site on the enzyme distinct from the active site, NNRTIs induce a conformational change that inhibits its function, thereby blocking viral replication.[15] Other pyrrolidine derivatives have been designed as HIV-1 protease inhibitors, targeting another key enzyme in the viral life cycle.[16]

Experimental Protocol: Plaque Reduction Neutralization Assay

The plaque reduction neutralization assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.[17][18]

Principle: The assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 96-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the pyrrolidine derivative. Mix each dilution with a known concentration of the virus and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Add the compound-virus mixture to the cell monolayers and incubate to allow for viral infection.

-

Overlay: After the infection period, remove the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of the virus to adjacent cells.

-

Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the effective concentration that results in a 50% reduction in viral infectivity.[19]

Neurological Activities of Pyrrolidine Derivatives

The pyrrolidine scaffold is also prevalent in compounds with significant activity in the central nervous system (CNS), including neuroprotective and cognitive-enhancing effects.[20][21]

Mechanism of Action: Modulating Neurotransmitter Systems and Reducing Oxidative Stress

Pyrrolidone derivatives, such as those in the racetam class, are known for their nootropic effects, which are thought to involve the modulation of neurotransmitter systems.[22][23] For example, some derivatives may enhance cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20] Deficits in acetylcholine are associated with cognitive impairment in conditions like Alzheimer's disease.[20]

Furthermore, some pyrrolidine derivatives exhibit neuroprotective properties by combating oxidative stress, a key factor in neurodegenerative diseases.[20][21] They can achieve this by increasing the levels of endogenous antioxidants like reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[20]

Experimental Protocol: In Vitro Evaluation of Neuroprotective Effects

A common in vitro model to assess neuroprotective activity involves inducing neuronal cell death and evaluating the ability of a compound to mitigate this damage.[24][25]

Principle: Neuronal cells are exposed to a neurotoxin to induce cell death. The neuroprotective effect of a compound is determined by its ability to preserve cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidine derivative for a specified time.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., glutamate or scopolamine) to induce excitotoxicity or other forms of cell damage.

-

Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using an appropriate method, such as the MTT assay.

-

Biochemical Assays: To elucidate the mechanism, measure markers of oxidative stress (e.g., lipid peroxidation) and the activity of antioxidant enzymes in the cell lysates.[20]

Diagram 3: Signaling Pathway of Neuroprotection by Pyrrolidine Derivatives

Caption: A simplified diagram illustrating the neuroprotective mechanisms of some pyrrolidine derivatives through acetylcholinesterase inhibition and enhancement of antioxidant defenses.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique structural and physicochemical properties have led to the identification of derivatives with potent anticancer, antimicrobial, antiviral, and neurological activities. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively explore and advance the therapeutic potential of this remarkable heterocyclic ring system.

References

-

Jain, A. K., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 158, 345-353. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Gazzano, E., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Molecules, 20(4), 6296-6310. [Link]

-

Wroblewska, M., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 10(18), 4204. [Link]

-

Baskaran, R., et al. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1308, 239–253. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Tikhomirov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. [Link]

-

Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(11), 3596. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link]

-

Chekhonin, V. P., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Zhang, H., et al. (2006). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. Bioorganic & medicinal chemistry letters, 16(13), 3430–3433. [Link]

-

Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Sivasakthi, V., & Palani, G. (2015). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-242. [Link]

-

Firdaus, F., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium, 2(1), 1-21. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

-

Tikhomirov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

Zhu, M., et al. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. European journal of medicinal chemistry, 255, 115389. [Link]

-

Hosseinzadeh, Z., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Chappell, K. J., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of virological methods, 285, 113956. [Link]

-

Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

-

Scott, M. A., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS medicinal chemistry letters, 6(8), 913–917. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of enzyme inhibition and medicinal chemistry, 21(3), 333–337. [Link]

-

IdeaConnection. (n.d.). A New in Vitro Assay for Evaluating Anti-viral Drug Activity. [Link]

-

Chen, C., et al. (2014). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research, 109, 35–43. [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry international, 169, 105583. [Link]

-

Chekhonin, V. P., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. (n.d.). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

-

Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

-

MDPI. (2021). A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. [Link]

-

ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

Chekhonin, V. P., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

-

Mai, A., et al. (1999). Pyrrolobenzoxazepinone derivatives as non-nucleoside HIV-1 RT inhibitors: further structure-activity relationship studies and identification of more potent broad-spectrum HIV-1 RT inhibitors with antiviral activity. Journal of medicinal chemistry, 42(21), 4462–4470. [Link]

-

Tikhomirov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. Lancet (London, England), 358(9296), 1885–1892. [Link]

-